
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the propanol backbone. These functional groups contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base, such as sodium methoxide.
Amination: The amino group is introduced through reductive amination, where an appropriate amine precursor is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL: Similar structure but with a fluorine atom instead of bromine.
(1R,2R)-1-Amino-1-(3-iodo-2-methoxyphenyl)propan-2-OL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, in particular, influences its electronic properties and interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
(1R,2R)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1 |
InChI 键 |
CXCXJWNJQATRAT-MUWHJKNJSA-N |
手性 SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)Br)OC)N)O |
规范 SMILES |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


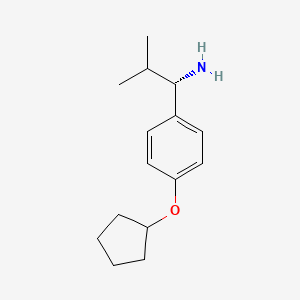
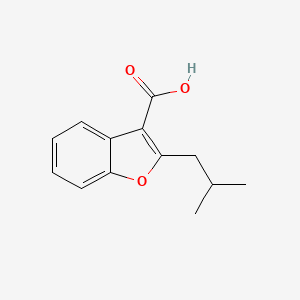
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)
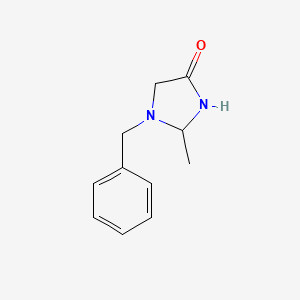
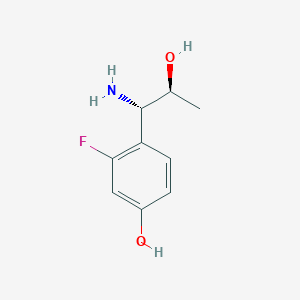


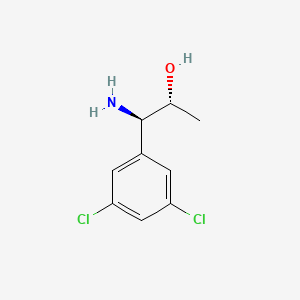
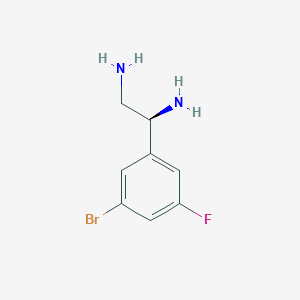



![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)

